2,3-difluoro-N-methylbenzene-1-sulfonamide
Overview
Description
2,3-Difluoro-N-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of two fluorine atoms on the benzene ring, a methyl group attached to the nitrogen atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 2,3-difluoronitrobenzene, is nitrated and then reduced to form 2,3-difluoroaniline.
Sulfonation: The 2,3-difluoroaniline is then reacted with chlorosulfonic acid to introduce the sulfonamide group, forming 2,3-difluorobenzenesulfonamide.
Methylation: Finally, the sulfonamide is methylated using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution, particularly in the presence of strong nucleophiles.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2,3-difluoroaniline.
Oxidation: Formation of N-methyl-N-oxide derivatives.
Scientific Research Applications
2,3-Difluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors where the sulfonamide group acts as a bioisostere for carboxylic acids.
Materials Science: Used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties imparted by the fluorine atoms.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions, leveraging its sulfonamide moiety.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-methylbenzene-1-sulfonamide in biological systems often involves the inhibition of enzymes by mimicking the transition state of enzyme-substrate complexes. The sulfonamide group can form strong hydrogen bonds with active site residues, while the fluorine atoms enhance binding affinity through electronic effects.
Comparison with Similar Compounds
2,3-Difluorobenzenesulfonamide: Lacks the methyl group on the nitrogen.
2,6-Difluoro-N-methylbenzene-1-sulfonamide: Fluorine atoms are positioned differently on the benzene ring.
N-Methylbenzenesulfonamide: Does not contain fluorine atoms.
Uniqueness: 2,3-Difluoro-N-methylbenzene-1-sulfonamide is unique due to the specific positioning of the fluorine atoms, which significantly influences its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in the design of enzyme inhibitors or advanced materials.
Properties
IUPAC Name |
2,3-difluoro-N-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPIKZLGDDXKBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266620 | |
Record name | Benzenesulfonamide, 2,3-difluoro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263274-75-4 | |
Record name | Benzenesulfonamide, 2,3-difluoro-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263274-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 2,3-difluoro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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